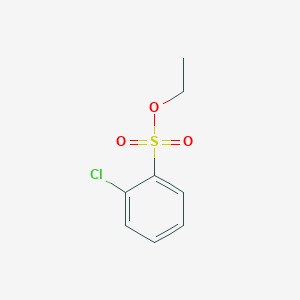
Ethyl 2-chlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chlorobenzenesulfonate is an organic compound with the molecular formula C8H9ClO3S. It is a member of the sulfonate esters family, which are known for their versatility in organic synthesis and their bioactive properties . This compound is used as an intermediate in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-chlorobenzenesulfonate can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with ethanol in the presence of a base such as pyridine . The reaction typically proceeds at room temperature and yields the desired ester product.
Industrial Production Methods
In industrial settings, the preparation of this compound may involve more efficient and scalable methods. For example, the reaction of 2-chlorobenzenesulfonyl chloride with ethanol can be carried out in large reactors with continuous stirring and temperature control to ensure high yield and purity . The use of solvents and catalysts may also be optimized to reduce production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chlorobenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the replacement of the sulfonate group with a nucleophile.
Reduction: Reduction reactions can convert the sulfonate ester to the corresponding alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium cyanide yields the corresponding nitrile, while reduction with LiAlH4 produces the alcohol .
Applications De Recherche Scientifique
Ethyl 2-chlorobenzenesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-chlorobenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can act as an electrophile, facilitating nucleophilic attack by other molecules. This property is exploited in many synthetic reactions, where the compound serves as a key intermediate . The molecular pathways involved often depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Ethyl 2-chlorobenzenesulfonate can be compared with other sulfonate esters, such as mthis compound and propyl 2-chlorobenzenesulfonate . These compounds share similar chemical properties but differ in their reactivity and applications. For example, mthis compound may be more reactive due to the smaller size of the methyl group, while propyl 2-chlorobenzenesulfonate may have different solubility characteristics .
Similar Compounds
- Mthis compound
- Propyl 2-chlorobenzenesulfonate
- Butyl 2-chlorobenzenesulfonate
These compounds are used in similar applications but may offer different advantages depending on the specific requirements of the reaction or process.
Propriétés
Formule moléculaire |
C8H9ClO3S |
|---|---|
Poids moléculaire |
220.67 g/mol |
Nom IUPAC |
ethyl 2-chlorobenzenesulfonate |
InChI |
InChI=1S/C8H9ClO3S/c1-2-12-13(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
Clé InChI |
ZBLKMCUYSGSIBW-UHFFFAOYSA-N |
SMILES canonique |
CCOS(=O)(=O)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


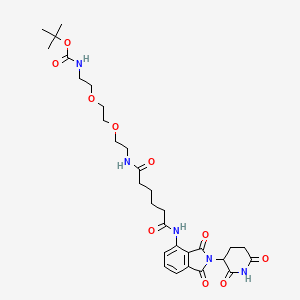
![methyl (4aR,7R)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12432251.png)
![[(1S,2R,4S,5S,6S,7S,10R,11S,14R,16S)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12432255.png)
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a-methyl-7H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12432257.png)


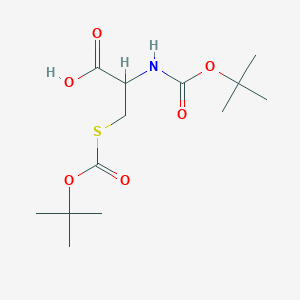
![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)
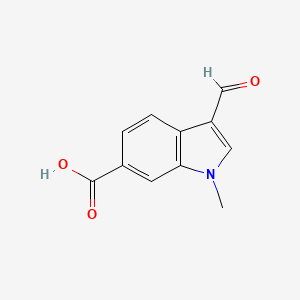

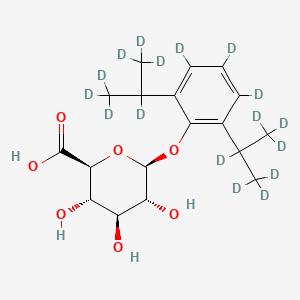
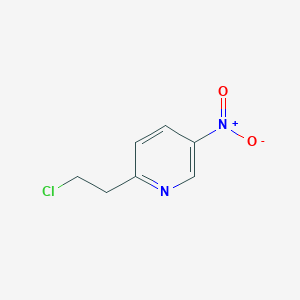
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)

